

Activated Protein C (APC): Application Notes and Protocols

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Compound of Interest

Compound Name: Activated C Subunit

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Introduction

Activated Protein C (APC) is a crucial serine protease in human plasma with a dual role in regulating coagulation and inflammation.[1][2][3] Initially identified for its potent anticoagulant properties, APC is now recognized for its significant cytoprotective and anti-inflammatory signaling activities.[2][4][5] These multifaceted functions make APC and its associated pathways a compelling target for therapeutic development in various disease states, including sepsis, thrombosis, stroke, and inflammatory disorders.[1][3][6]

Protein C is a vitamin K-dependent zymogen that, upon activation by the thrombin-thrombomodulin complex on the surface of endothelial cells, transforms into APC.[5][7] Its activation is significantly enhanced by the Endothelial Protein C Receptor (EPCR).[6][8] Once activated, APC exerts its effects through two primary signaling pathways: an anticoagulant pathway and a cytoprotective pathway. Understanding these pathways and having robust protocols to measure APC's activity are essential for researchers in the field.

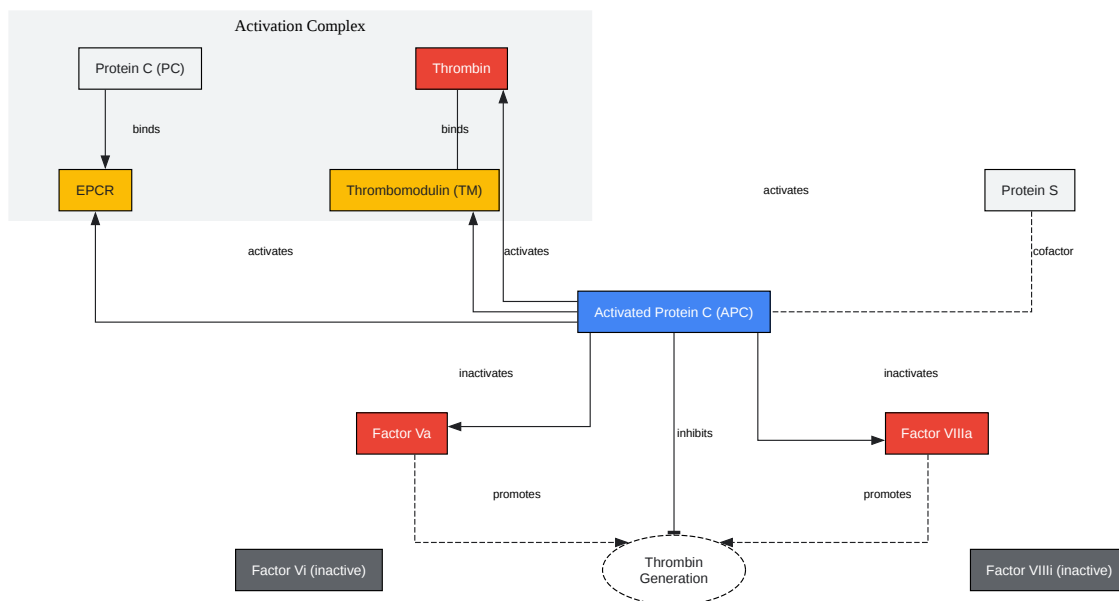
These application notes provide an overview of APC's signaling mechanisms, quantitative data, and detailed protocols for key experimental assays.

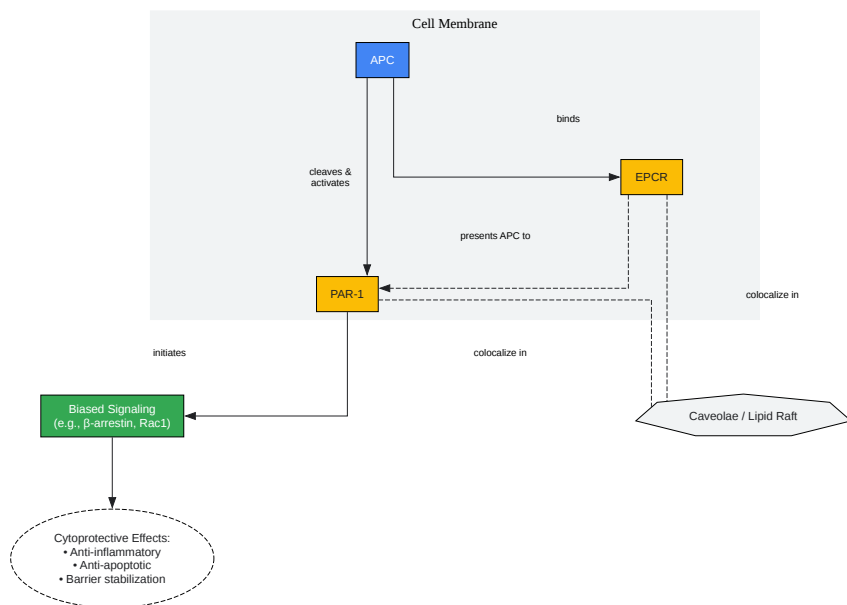
Signaling Pathways

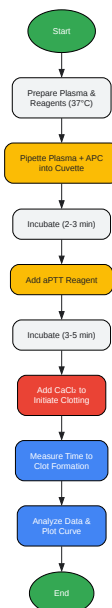
APC's distinct functions are mediated by separate, though interconnected, signaling cascades.

Anticoagulant Pathway

The primary anticoagulant function of APC is the proteolytic inactivation of coagulation cofactors Factor Va (FVa) and Factor VIIIa (FVIIIa).[3][6][9] This action, which is enhanced by Protein S as a cofactor, down-regulates the generation of thrombin in a negative feedback loop, thereby controlling the coagulation cascade.[6][7][10] Deficiencies in the protein C pathway can lead to an increased risk of venous thrombosis.[1][5]







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